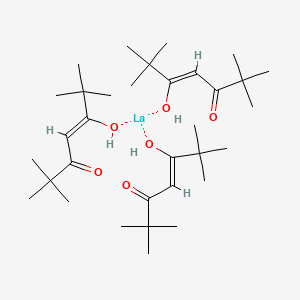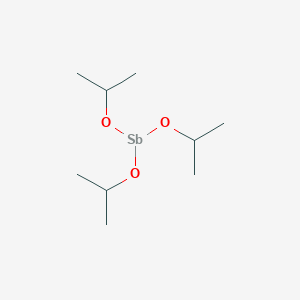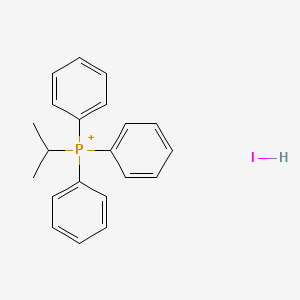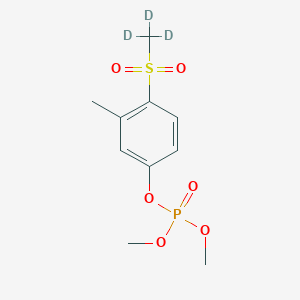
Triphenoxyaluminum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenoxyaluminum, also known as aluminum triphenoxide, is an organoaluminum compound with the chemical formula (C6H5O)3Al. It is a white solid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and ability to form complexes with other molecules, making it a valuable reagent in organic synthesis .
Vorbereitungsmethoden
Triphenoxyaluminum can be synthesized through several methods. One common synthetic route involves the reaction of aluminum chloride with phenol in the presence of a base, such as sodium hydroxide. The reaction typically proceeds as follows:
[ \text{AlCl}_3 + 3 \text{C}_6\text{H}_5\text{OH} \rightarrow (\text{C}_6\text{H}_5\text{O})_3\text{Al} + 3 \text{HCl} ]
The reaction is carried out under controlled conditions to ensure the complete conversion of reactants to the desired product. Industrial production methods may involve similar reactions but on a larger scale, with additional purification steps to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Triphenoxyaluminum undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form aluminum oxide and phenol.
Reduction: It can act as a reducing agent in certain reactions, although this is less common.
Substitution: this compound can participate in substitution reactions where the phenoxide groups are replaced by other ligands.
Common reagents and conditions used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and bases or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Triphenoxyaluminum has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and alkylation reactions.
Biology: this compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in certain pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Wirkmechanismus
The mechanism by which triphenoxyaluminum exerts its effects involves the formation of complexes with other molecules. The aluminum center in this compound can coordinate with various ligands, leading to the formation of stable complexes. These complexes can then participate in further chemical reactions, facilitating the desired transformations. The molecular targets and pathways involved depend on the specific application and the nature of the ligands involved .
Vergleich Mit ähnlichen Verbindungen
Triphenoxyaluminum can be compared with other similar compounds, such as:
Aluminum isopropoxide: Used as a catalyst in organic synthesis, particularly in the Meerwein-Ponndorf-Verley reduction.
Aluminum ethoxide: Another organoaluminum compound used in organic synthesis and as a precursor to other aluminum compounds.
Aluminum tert-butoxide: Used as a catalyst in various organic reactions, including the synthesis of esters and ethers.
This compound is unique in its ability to form stable complexes with phenoxide ligands, which can be advantageous in certain chemical reactions and applications .
Eigenschaften
Molekularformel |
C18H15AlO3 |
|---|---|
Molekulargewicht |
306.3 g/mol |
IUPAC-Name |
triphenoxyalumane |
InChI |
InChI=1S/3C6H6O.Al/c3*7-6-4-2-1-3-5-6;/h3*1-5,7H;/q;;;+3/p-3 |
InChI-Schlüssel |
OPSWAWSNPREEFQ-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC=C(C=C1)O[Al](OC2=CC=CC=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


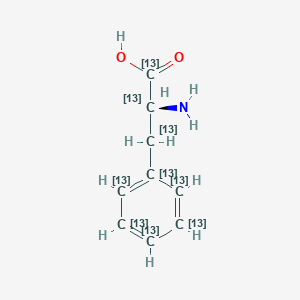
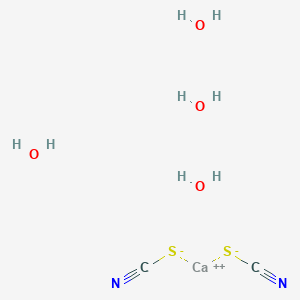
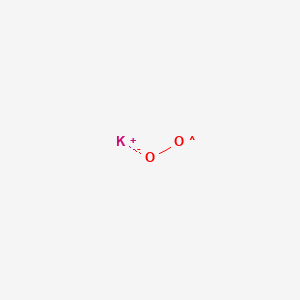



![3-[(1R,4S,7S,13S,16S,19S,22S,25S,28R,31S,34S,37S,40R,47S,50R)-50-amino-40-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]-4-(4-aminobutyl)-47-(2-amino-2-oxoethyl)-34,37-bis(3-carbamimidamidopropyl)-19-[(1R)-1-hydroxyethyl]-7,22,31-trimethyl-25-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,46,49-tetradecaoxo-42,43,52,53-tetrathia-3,6,9,15,18,21,24,27,30,33,36,39,45,48-tetradecazatricyclo[26.16.10.09,13]tetrapentacontan-16-yl]propanoic acid](/img/structure/B12061064.png)



